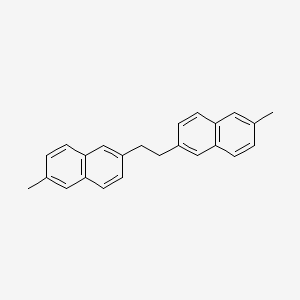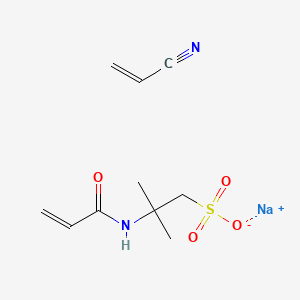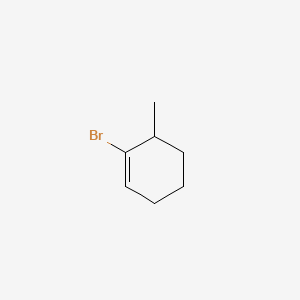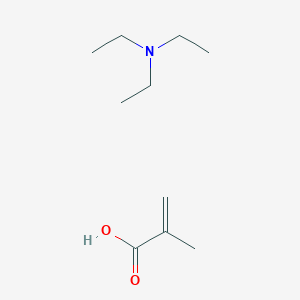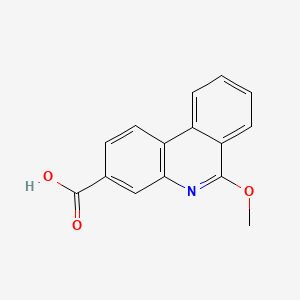
3-Phenanthridinecarboxylic acid, 6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenanthridinecarboxylic acid, 6-methoxy- is an organic compound belonging to the class of phenanthridine derivatives Phenanthridine is a heterocyclic aromatic compound that consists of three fused benzene rings, forming a nitrogen-containing structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenanthridinecarboxylic acid, 6-methoxy- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobiphenyl with formic acid and methanol under reflux conditions can yield the desired compound. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the methoxy and carboxylic acid groups onto the phenanthridine core .
Industrial Production Methods: Industrial production of 3-phenanthridinecarboxylic acid, 6-methoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Phenanthridinecarboxylic acid, 6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenanthridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of phenanthridine-3-carboxylic acid derivatives.
Reduction: Formation of 3-hydroxyphenanthridine derivatives.
Substitution: Formation of halogenated phenanthridine derivatives.
Scientific Research Applications
3-Phenanthridinecarboxylic acid, 6-methoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-phenanthridinecarboxylic acid, 6-methoxy- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The presence of the methoxy group enhances its binding affinity to target molecules, increasing its efficacy .
Comparison with Similar Compounds
Phenanthridine: Lacks the methoxy and carboxylic acid groups, resulting in different chemical properties and applications.
6-Methoxyphenanthridine:
3-Carboxyphenanthridine: Contains the carboxylic acid group but lacks the methoxy group, leading to variations in its chemical behavior.
Uniqueness: The combination of these functional groups allows for versatile reactivity and interactions with biological targets, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
39180-49-9 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
6-methoxyphenanthridine-3-carboxylic acid |
InChI |
InChI=1S/C15H11NO3/c1-19-14-12-5-3-2-4-10(12)11-7-6-9(15(17)18)8-13(11)16-14/h2-8H,1H3,(H,17,18) |
InChI Key |
MAIWAAOKNLTBPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2)C(=O)O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


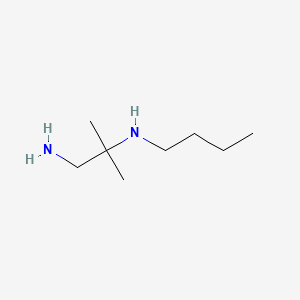
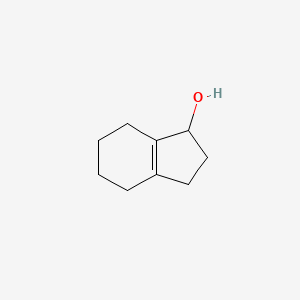
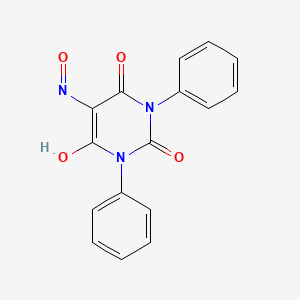

![6-ethoxy-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B14660791.png)
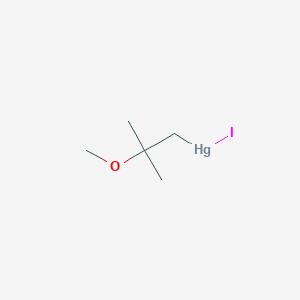
![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)
![N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine](/img/structure/B14660811.png)
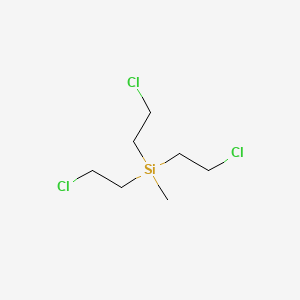
![1-[(4-Chlorophenyl)methylidene]-1H-indene](/img/structure/B14660823.png)
